N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide
Description
N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide, also known as N-[4-(aminomethyl)phenyl]isonicotinamide, is a compound with the molecular formula C13H13N3O and a molecular weight of 227.27 g/mol . This compound is characterized by the presence of a pyridine ring and an aminomethylphenyl group, making it a valuable intermediate in various chemical and pharmaceutical applications.
Properties
IUPAC Name |
N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-9-10-1-3-12(4-2-10)16-13(17)11-5-7-15-8-6-11/h1-8H,9,14H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFMFGNRCVFEBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide typically involves the reaction of 4-bromopyridine with an aminomethylphenyl derivative. One common method includes the use of 30% methylamine aqueous solution and copper powder as a catalyst. The reaction is carried out in a sealed tube at 100°C with electromagnetic stirring. After the reaction, the mixture is cooled, and the product is extracted using ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The product is typically purified using column chromatography and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Research
Overview : N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide has been studied for its antimicrobial properties, particularly against various bacterial strains.
Methods : Derivatives of this compound have been synthesized and tested using standard antimicrobial susceptibility testing methods against a range of pathogens.
Results :
- Some derivatives exhibited significant antibacterial activity, suggesting potential for development into new antimicrobial agents.
- Notably, certain compounds demonstrated effectiveness against resistant strains of bacteria, highlighting their therapeutic potential in treating infections caused by multidrug-resistant organisms.
Anti-inflammatory Applications
Overview : The compound has also been investigated for its anti-inflammatory properties.
Methods : Biochemical assays were conducted to assess the inhibitory effects of the compound on key inflammatory mediators such as cytokines and enzymes involved in inflammation.
Results :
- Certain derivatives showed strong inhibitory activity against inflammatory mediators.
- These findings indicate that this compound could be developed as a therapeutic agent for inflammatory diseases.
Neurochemistry
Overview : In neurochemistry, the compound is utilized to study neurotransmitter distribution and signaling pathways.
Methods : Chemical derivatization techniques involving this compound have been employed to map neurotransmitter distribution in various brain regions.
Results :
- The application of this compound has provided insights into the chemical composition of different brain areas.
- This research may lead to a better understanding of neurological disorders and the development of targeted therapies.
Potential Anticancer Effects
Overview : Preliminary studies suggest that this compound may have anticancer properties.
Mechanism of Action : The compound appears to inhibit specific protein kinases, particularly tyrosine-protein kinase ABL1, which is involved in cell growth and proliferation pathways. This inhibition could potentially lead to reduced tumor growth.
Summary Table of Applications
| Field | Application | Key Findings |
|---|---|---|
| Antimicrobial Research | Development of new antimicrobial agents | Significant antibacterial activity against resistant strains |
| Anti-inflammatory | Therapeutic agent for inflammatory diseases | Strong inhibitory effects on inflammatory mediators |
| Neurochemistry | Mapping neurotransmitter distribution | Insights into brain chemistry relevant to neurological disorders |
| Anticancer | Targeting protein kinases | Inhibition of ABL1 suggests potential for reducing tumor growth |
Mechanism of Action
The mechanism of action of N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Pyridinemethaneamine: Similar structure but lacks the carboxamide group.
N-(4-aminomethylphenyl)pyridinium: Contains a pyridinium ion instead of a pyridine ring
Uniqueness
N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide is unique due to its combination of a pyridine ring and an aminomethylphenyl group, which imparts specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Biological Activity
N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide, a compound with a distinctive molecular structure, has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 218.26 g/mol
The structure features a pyridine ring substituted with an aminomethyl group on the para position of a phenyl ring, which contributes to its biological interactions.
This compound primarily functions as an enzyme inhibitor. It has been shown to interact with various biological targets, including:
- Histone Demethylases : The compound exhibits inhibitory activity against specific JmjC histone demethylases, which are crucial in epigenetic regulation. For instance, it has been reported to bind effectively to the active site of KDM4A and KDM5 demethylases, demonstrating IC values in the low micromolar range (0.35 - 0.90 μM) .
- Viral Inhibition : Studies have indicated that derivatives of this compound can inhibit viral entry mechanisms, particularly against filoviruses such as Ebola and Marburg viruses. Compounds derived from this structure have shown promising results in terms of metabolic stability and selective inhibition .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Target/Pathway | IC or Effect |
|---|---|---|
| Histone Demethylation | KDM4A, KDM5 | 0.35 - 0.90 μM |
| Viral Inhibition | Ebola and Marburg virus entry | Effective in vitro |
| Antitumor Activity | Various cancer cell lines | IC values < 1 μM |
Case Studies and Research Findings
- Inhibition of Histone Demethylases : A study focusing on the optimization of N-substituted pyridine derivatives highlighted the efficacy of this compound as a potent inhibitor of histone demethylases . The compound's ability to modulate epigenetic markers positions it as a candidate for cancer therapeutics.
- Antiviral Properties : Research on 4-(aminomethyl)benzamide derivatives demonstrated their effectiveness against filoviruses. The compounds were synthesized to enhance their antiviral properties, showing significant inhibitory effects on viral entry . This work suggests potential applications in developing treatments for viral infections.
- Antitumor Activity : In vitro studies have assessed the cytotoxicity of related compounds against various cancer cell lines, revealing significant growth inhibition at low concentrations (IC < 1 μM). These findings indicate the potential use of these compounds in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
